2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid
Overview
Description
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid (also known as 4-Methyl-2-trifluoromethylpyridine-4-acetic acid or 4-MTP-4-A) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent, a catalyst, an inhibitor, and a ligand for various biochemical and physiological studies. 4-MTP-4-A is a highly reactive compound with a low melting point and a high boiling point, making it suitable for a variety of laboratory experiments.
Mechanism of Action
4-MTP-4-A acts as an inhibitor of enzymes and proteins, by binding to their active sites and blocking their activity. It can also act as a ligand, by binding to specific receptors on the surface of cells and triggering a cascade of biochemical reactions.
Biochemical and Physiological Effects
4-MTP-4-A has been used to study the regulation of biochemical pathways, including those involved in metabolism, cell growth, and signal transduction. It has also been used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, it has been used to study the effects of drugs on the body, and to study the effects of various environmental toxins on the body.
Advantages and Limitations for Lab Experiments
4-MTP-4-A has several advantages for laboratory experiments. It is a highly reactive compound with a low melting point and a high boiling point, making it suitable for a variety of experiments. In addition, it is a versatile compound that can be used as a reagent, a catalyst, an inhibitor, and a ligand for various biochemical and physiological studies. However, it is important to note that 4-MTP-4-A is a highly reactive compound, and it can be hazardous if not handled properly.
Future Directions
In the future, 4-MTP-4-A could be used in a variety of applications, including drug development, drug delivery, and tissue engineering. It could also be used to study the structure and function of proteins and enzymes, and to study the effects of drugs on the body. Additionally, it could be used to study the effects of environmental toxins on the body, and to study the effects of various environmental pollutants on human health. Finally, 4-MTP-4-A could be used to study the effects of various diseases on the body, and to develop new treatments for various diseases.
Scientific Research Applications
4-MTP-4-A has been used in a variety of scientific research applications, including enzyme inhibition, protein-ligand binding, and cell signaling. It has also been used as a reagent for the synthesis of other compounds, such as peptides, nucleotides, and carbohydrates. In addition, it has been used to study the structure and function of proteins, enzymes, and other biological molecules.
properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)pyridin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-16-7-2-5(3-8(14)15)6(4-13-7)9(10,11)12/h2,4H,3H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFSIZNJLPYOHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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